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Compound of Interest

Compound Name: 19-Norprogesterone

Cat. No.: B1209251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 19-norprogesterone analogs, focusing

on their structure-activity relationships (SAR). Below, we present quantitative data on their

binding affinities and biological activities, detailed experimental protocols for key assays, and

visualizations of signaling pathways and experimental workflows to facilitate a deeper

understanding of these compounds.

Introduction to 19-Norprogesterone and its Analogs
19-Norprogesterone is a synthetic progestin, a class of steroid hormones that bind to and

activate the progesterone receptor (PR). It is a derivative of progesterone lacking the methyl

group at the C-19 position.[1] This structural modification significantly enhances its

progestational activity compared to the parent compound.[1] Analogs of 19-norprogesterone
have been developed to further refine its pharmacological profile, aiming to increase potency,

selectivity, and oral bioavailability while minimizing off-target effects.

Comparative Analysis of Receptor Binding and
Biological Activity
The progestogenic activity of 19-norprogesterone analogs is primarily determined by their

binding affinity for the progesterone receptor. However, their interactions with other steroid
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receptors, such as the androgen (AR), glucocorticoid (GR), and mineralocorticoid receptors

(MR), are crucial for their overall safety and side-effect profile.

Progesterone Receptor (PR) Binding Affinity
The following table summarizes the PR binding affinities of 19-norprogesterone and several of

its key analogs.

Compound
Progesterone Receptor (PR) Binding
Affinity

Progesterone Ki: 34.3 nM (rat uterus)[2]

19-Norprogesterone High affinity[3]

Nomegestrol Acetate Ki: 22.8 nM (rat uterus)[2], Ki: 3 nM (human)[4]

Trimegestone
Higher affinity than medroxyprogesterone

acetate, norethindrone, and levonorgestrel[5]

Nestorone® (Segesterone Acetate)
Higher binding affinity than levonorgestrel and

progesterone[6]

Cross-Reactivity with Other Steroid Receptors
Minimizing cross-reactivity with other steroid receptors is a key objective in the development of

selective progestins. The table below compares the relative binding affinities (RBA) of various

19-norprogesterone analogs to the androgen, glucocorticoid, and mineralocorticoid receptors.
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Compound
Androgen Receptor
(AR) RBA (%)

Glucocorticoid
Receptor (GR) RBA
(%)

Mineralocorticoid
Receptor (MR) RBA
(%)

Progesterone Low Low Moderate

19-Norprogesterone Low Low
47% (relative to

aldosterone)[1]

Nomegestrol Acetate Low[7] Low[7] Low[7]

Trimegestone Weak affinity[8] Weak affinity[8] Weak affinity[8]

Nestorone®

(Segesterone Acetate)
Negligible[6] Significant binding[6] Not specified

Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the core structure of 19-norprogesterone and highlights key

positions where modifications influence its activity.

Caption: Key modification sites on the 19-norprogesterone scaffold.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Progesterone Receptor Binding Assay (Competitive
Radioligand Binding)
This in vitro assay determines the affinity of a test compound for the progesterone receptor by

measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the progesterone

receptor.

Materials:
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Receptor Source: Cytosolic fraction from rat uteri or human breast cancer cells (e.g., T47D,

MCF-7) expressing the progesterone receptor.[2][9]

Radioligand: [³H]-Progesterone or a high-affinity synthetic progestin like [³H]-ORG 2058.

Test Compounds: 19-Norprogesterone analogs and a reference compound (unlabeled

progesterone).

Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.

Scintillation Cocktail and Counter.

Procedure:

Preparation of Receptor Cytosol: Uteri from estrogen-primed immature female rats are

homogenized in a cold buffer. The homogenate is centrifuged to pellet cellular debris, and

the resulting supernatant (cytosol) containing the progesterone receptors is collected.[2]

Competitive Binding Incubation: A fixed concentration of the radioligand is incubated with the

receptor preparation in the presence of increasing concentrations of the unlabeled test

compound.

Separation of Bound and Free Radioligand: The incubation is terminated, and the receptor-

bound radioligand is separated from the free radioligand. This is commonly achieved by

dextran-coated charcoal adsorption or filtration.

Quantification: The amount of bound radioactivity is measured using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-

Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand

and Kd is its dissociation constant.[10]

In Vivo Progestational Activity (Clauberg-McPhail Test)
This in vivo assay assesses the progestational activity of a compound by observing its effect on

the uterine endometrium of immature female rabbits.
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Objective: To evaluate the ability of a test compound to induce endometrial proliferation.

Materials:

Immature female rabbits.

Estrogen (e.g., estradiol benzoate) for priming.

Test compounds and vehicle (e.g., corn oil).

Histological equipment.

Procedure:

Estrogen Priming: Immature female rabbits are treated with daily injections of an estrogen for

several days to induce uterine growth and proliferation.

Administration of Test Compound: Following the priming period, the rabbits are administered

the test compound or vehicle daily for a set number of days.

Uterine Examination: The animals are euthanized, and their uteri are removed, fixed, and

prepared for histological examination.

Evaluation of Endometrial Proliferation: The degree of endometrial proliferation is scored

based on a standardized scale (e.g., McPhail scale). The potency of the test compound is

determined by comparing the dose required to produce a specific level of proliferation to that

of a reference progestin like progesterone.

The following diagram illustrates the general workflow for assessing the activity of 19-
norprogesterone analogs.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1209251?utm_src=pdf-body
https://www.benchchem.com/product/b1209251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Assessment

In Vivo Assessment

Receptor Binding Assays

Cell-based Functional Assays

Determine affinity & selectivity

Animal Models (e.g., Clauberg Assay)

Evaluate functional activity

Pharmacokinetic Studies

Assess in vivo efficacy

Lead Optimization

Compound Synthesis

Click to download full resolution via product page

Caption: General experimental workflow for activity assessment.

Progesterone Receptor Signaling Pathway
The biological effects of 19-norprogesterone analogs are mediated through the progesterone

receptor signaling pathway. This involves both genomic and non-genomic actions.
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Caption: Progesterone receptor signaling pathways.
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Upon binding to its ligand, the nuclear progesterone receptor (nPR) dissociates from heat

shock proteins, dimerizes, and translocates to the nucleus.[11] In the nucleus, the receptor-

ligand complex binds to progesterone response elements (PREs) on the DNA, thereby

modulating the transcription of target genes.[11] In addition to this classical genomic pathway,

progestins can also elicit rapid non-genomic effects through membrane-associated

progesterone receptors (mPRs), which can activate intracellular kinase cascades.[12]

Conclusion
The structure-activity relationship of 19-norprogesterone analogs is a complex interplay of

modifications to the steroid scaffold that influence binding affinity and selectivity for the

progesterone receptor and other steroid receptors. Analogs such as nomegestrol acetate,

trimegestone, and nestorone represent significant advancements, offering potent and selective

progestogenic activity with reduced off-target effects. A thorough understanding of their SAR,

guided by the comparative data and experimental protocols presented in this guide, is essential

for the continued development of novel and improved progestin-based therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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